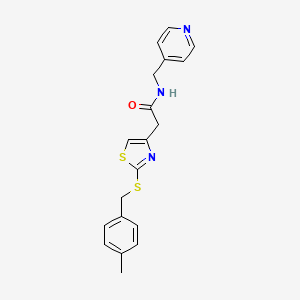

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-14-2-4-16(5-3-14)12-24-19-22-17(13-25-19)10-18(23)21-11-15-6-8-20-9-7-15/h2-9,13H,10-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGPXRAZUWRJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Thioether Formation:

Acetamide Formation: The final step involves the coupling of the thiazole-thioether intermediate with pyridin-4-ylmethylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and pyridine rings can facilitate binding to active sites, while the thioether linkage may enhance lipophilicity and membrane permeability. The compound’s effects are mediated through modulation of specific pathways, such as inhibition of enzyme activity or interference with cellular signaling.

Comparison with Similar Compounds

Core Structural Differences

The compound’s key distinguishing features compared to analogs include:

- Thiazole Core: Unlike triazinoindole-based acetamides (e.g., compounds 23–27 in ), which have fused heterocyclic systems, this compound uses a simpler thiazole ring. The thiazole’s electron-rich nature may improve π-π stacking interactions in target binding .

- Pyridin-4-ylmethyl Amide: Introduces basicity and hydrogen-bonding capability, contrasting with neutral aryl groups (e.g., 4-bromophenyl in compound 26) .

Comparison with Other Syntheses :

- describes carboxamide formation using ethyl carboxylates and amines, whereas this compound uses an acetamide linkage, which may improve metabolic stability .

- highlights triazinoindole-thioacetamides synthesized via acid-amine coupling, suggesting shared purification protocols (e.g., HPLC to achieve >95% purity) .

Inferred Activity from Structural Analogs

While direct data are unavailable, related compounds exhibit:

- Antimicrobial Activity: Triazinoindole-thioacetamides () and arylpiperazine-thiazole acetamides () show efficacy against Gram-positive bacteria and fungi, with MIC values <10 µM .

Key Differentiators :

- The pyridinylmethyl group may improve solubility and blood-brain barrier penetration compared to bromophenyl or phenoxy substituents .

- The absence of a piperazine moiety (cf. ) could reduce off-target effects on adrenergic receptors .

Physicochemical Properties

Predicted Properties

Stability and Metabolism

- Acetamide vs.

- Thioether Stability : Resistant to oxidation compared to sulfonyl or sulfonamide groups in other thiazole derivatives .

Comparative Data Tables

Table 1: Structural and Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.